molecular formula C16H13Br3O2 B14623313 2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane CAS No. 59365-40-1

2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane

Cat. No.: B14623313
CAS No.: 59365-40-1
M. Wt: 477.0 g/mol
InChI Key: DYENWVRIDNSQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane: is an organic compound characterized by the presence of bromine atoms and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane typically involves the reaction of 4-bromobenzyl bromide with appropriate reagents to form the desired dioxolane ring. One common method includes the use of bromine and mercuric oxide to introduce the bromine atoms into the phenyl rings . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, cyclization, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dioxolanes, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets through its bromine atoms and dioxolane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other brominated aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

59365-40-1

Molecular Formula

C16H13Br3O2

Molecular Weight

477.0 g/mol

IUPAC Name

2-(bromomethyl)-2,4-bis(4-bromophenyl)-1,3-dioxolane

InChI

InChI=1S/C16H13Br3O2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2

InChI Key

DYENWVRIDNSQNS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.